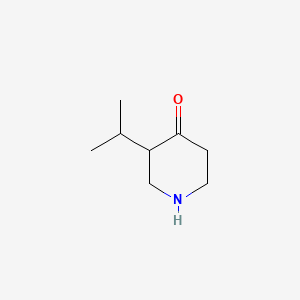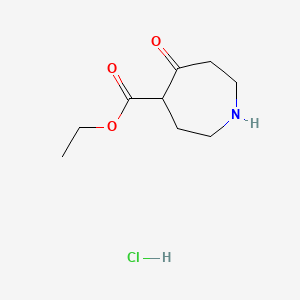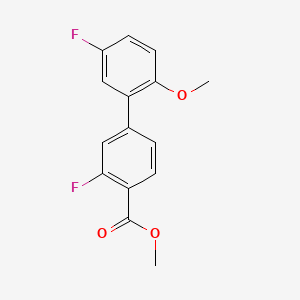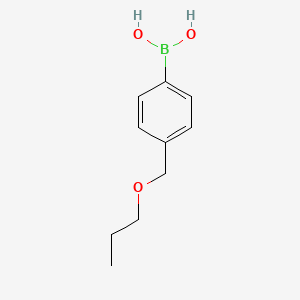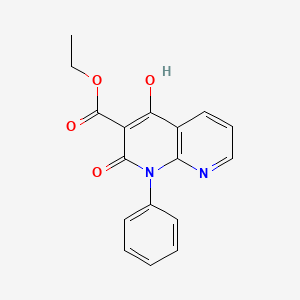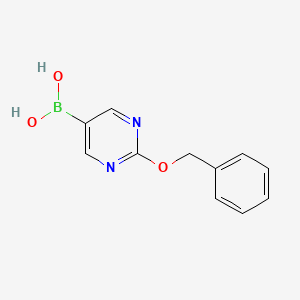
2-Benzyloxypyrimidine-5-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyloxypyrimidine-5-boronic acid is an organoboron compound with the molecular formula C11H11BN2O3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of significant interest in organic chemistry due to its applications in various chemical reactions, particularly in the Suzuki–Miyaura coupling reaction .
Preparation Methods
The synthesis of 2-Benzyloxypyrimidine-5-boronic acid typically involves the Suzuki coupling of 2-substituted benzyloxy-5-bromopyrimidines with various aryl boronic acids. This reaction is catalyzed by palladium(II) chloride (PdCl2) with triphenylphosphine (PPh3) in the presence of an aqueous sodium carbonate (Na2CO3) solution at 80°C . The 2-substituted benzyloxy-5-bromopyrimidines are synthesized by reacting 2-chloro-5-bromopyrimidine with substituted benzyl alcohols in the presence of cesium carbonate (Cs2CO3) in a mixture of acetonitrile (CH3CN) and dimethylformamide (DMF) .
Chemical Reactions Analysis
2-Benzyloxypyrimidine-5-boronic acid primarily undergoes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base . The reaction conditions are exceptionally mild and tolerant of various functional groups, making it a versatile method for synthesizing biaryl compounds . The major product formed from this reaction is a biaryl compound, which can be further utilized in various chemical and pharmaceutical applications .
Scientific Research Applications
2-Benzyloxypyrimidine-5-boronic acid has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reagent in the Suzuki–Miyaura coupling reaction to synthesize biaryl compounds, which are important intermediates in the production of pharmaceuticals, agrochemicals, and organic materials . In biology, it is used in the synthesis of biologically active pyrimidine derivatives, which have shown potential as anticancer agents . In medicine, these derivatives are being investigated for their cytotoxic activity against various cancer cell lines .
Mechanism of Action
The mechanism of action of 2-Benzyloxypyrimidine-5-boronic acid in the Suzuki–Miyaura coupling reaction involves the transmetalation of the organoboron compound to the palladium catalyst, followed by reductive elimination to form the biaryl product . The palladium catalyst undergoes oxidative addition with the organic halide, forming a palladium(II) complex. This complex then undergoes transmetalation with the organoboron compound, followed by reductive elimination to regenerate the palladium(0) catalyst and form the biaryl product .
Comparison with Similar Compounds
2-Benzyloxypyrimidine-5-boronic acid can be compared to other pyrimidine derivatives and boronic acids. Similar compounds include 2-methoxy-5-bromopyrimidine and 2-chloro-5-bromopyrimidine, which are also used in the synthesis of biaryl compounds through the Suzuki–Miyaura coupling reaction . this compound is unique due to its specific structure, which allows for the formation of biaryl compounds with distinct properties and applications .
Properties
IUPAC Name |
(2-phenylmethoxypyrimidin-5-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BN2O3/c15-12(16)10-6-13-11(14-7-10)17-8-9-4-2-1-3-5-9/h1-7,15-16H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHDQODLSLRGRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)OCC2=CC=CC=C2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675159 |
Source


|
| Record name | [2-(Benzyloxy)pyrimidin-5-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217500-86-1 |
Source


|
| Record name | B-[2-(Phenylmethoxy)-5-pyrimidinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(Benzyloxy)pyrimidin-5-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What computational methods were employed to study (2-(Benzyloxy)pyrimidin-5-yl)boronic acid and what molecular properties were investigated?
A1: The study utilized ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) calculations, specifically employing the B3LYP hybrid functional, to investigate the molecular properties of (2-(Benzyloxy)pyrimidin-5-yl)boronic acid []. The research focused on determining the ground state geometrical energy, dipole moment (μ), polarizability (α), and hyperpolarizability (β) of the molecule. Furthermore, ¹H and ¹³C NMR chemical shifts were calculated using both B3LYP/6-311+G(2d,p) and HF/6-31G(d) levels of theory. The study also explored the potential energy surface of the molecule by analyzing the dihedral angles (C3-B-O1-H1 and C3-B-O2-H2). Additionally, electronic properties such as the energy gap (ΔEg), chemical potential (μ), electrophilic index (ω), ionization potential (IP), electron affinity (EA), electronegativity (χ), molecular softness (S), and molecular hardness (η) were derived from the calculated highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. All these computations were performed using the Gaussian 09W program [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
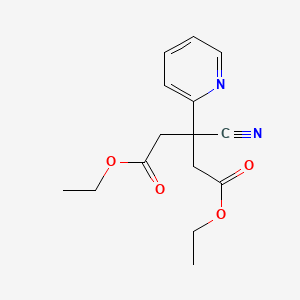



![1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-N-(phenylmethyl)cyclopropanecarboxamide](/img/structure/B595882.png)
![N-[(2'-Trityltetrazol[1,1'-biphenyl]-4-yl)methyl]-N-[3-(2-methyl-1,3-dioxolan-2-yl)-1-oxopropyl]-L-valine Benzyl Ester](/img/structure/B595883.png)
